molecular formula C14H21N3O8S B1191784 Lamivudine-galactose

Lamivudine-galactose

Cat. No. B1191784
M. Wt: 391.395
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Scientific Research Applications

Antiviral Activity Against Hepatitis B

Lamivudine, a nucleoside analog, has demonstrated effectiveness in suppressing hepatitis B virus (HBV) replication. This is evident in various studies exploring its use in different contexts:

  • Antiviral Properties : N-Nonyl-deoxy-galactonojirimycin (N-nonyl-DGJ), structurally related to lamivudine-galactose, shows potential against lamivudine-resistant HBV mutants. This suggests its unique antiviral mechanism distinct from nucleoside inhibitors like lamivudine (Mehta et al., 2002).

  • Combination Therapy : Combination therapy involving lamivudine and other agents, such as adenovirus, has been studied for treating chronic HBV infections. While this approach showed transient suppression of the virus, it did not lead to a cure (Zhou et al., 2000).

  • Mutational Impact : The YMDD motif in the HBV DNA polymerase is crucial for replication and lamivudine resistance. Studies have shown that mutations in this motif can lead to lamivudine resistance, affecting its therapeutic efficacy (Ono‐Nita et al., 1999).

Lamivudine in Pregnancy

Lamivudine's role in preventing vertical transmission of HBV during pregnancy has been a subject of research:

  • Preventing Mother-to-Child Transmission : Studies indicate that lamivudine can effectively reduce the rate of HBV transmission from mother to child during pregnancy (Yu et al., 2012).

  • Safety in Late Pregnancy : Research on telbivudine or lamivudine use in late pregnancy highlights their efficacy in reducing perinatal transmission of HBV without significant safety concerns (Zhang et al., 2014).

Liver Transplantation Context

Lamivudine's application in the context of liver transplantation has been explored:

  • Recurrence of Hepatitis B in Liver Transplant Recipients : The emergence of lamivudine-resistant HBV strains in liver transplant recipients, leading to graft loss, has been documented. This underscores the need for careful monitoring and management of lamivudine treatment in such patients (de Man et al., 1998).

Mitochondrial Function

The impact of lamivudine on mitochondrial function, particularly in the context of chronic hepatitis B, is a vital area of study:

  • Mitochondrial Toxicity Assessment : Studies assessing mitochondrial morphology and function in patients treated with lamivudine have not found signs of mitochondrial toxicity, suggesting its safety in this regard (Honkoop et al., 1997).

properties

Product Name

Lamivudine-galactose

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Appearance

Solid powder

synonyms

Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine-galactose
Reactant of Route 2
Lamivudine-galactose
Reactant of Route 3
Lamivudine-galactose
Reactant of Route 4
Lamivudine-galactose
Reactant of Route 5
Lamivudine-galactose
Reactant of Route 6
Lamivudine-galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.